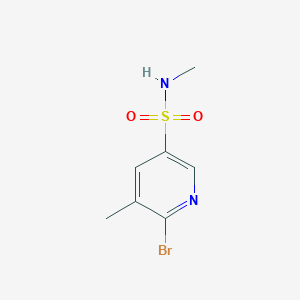![molecular formula C14H13NO B15260487 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15260487.png)
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a 4-methylphenylmethyl group and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde typically involves the reaction of 2-bromopyridine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to formylation using a reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-[(4-Methylphenyl)methyl]pyridine-3-carboxylic acid.
Reduction: 2-[(4-Methylphenyl)methyl]pyridine-3-methanol.
Substitution: 2-[(4-Methylphenyl)methyl]-5-nitropyridine-3-carbaldehyde.
Scientific Research Applications
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The formyl group can undergo nucleophilic addition reactions, which are crucial for its biological activity. Additionally, the pyridine ring can participate in coordination with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Zolpaldehyde (6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde): This compound shares structural similarities with 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde but contains an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
2-(3-Methylphenyl)pyridine: This compound is similar but lacks the formyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenylmethyl group and the formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-11-4-6-12(7-5-11)9-14-13(10-16)3-2-8-15-14/h2-8,10H,9H2,1H3 |
InChI Key |
YJSVPSIQBPRSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)
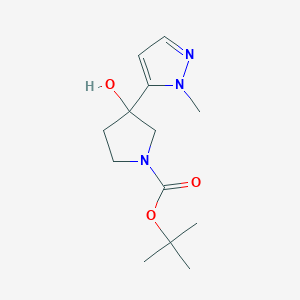
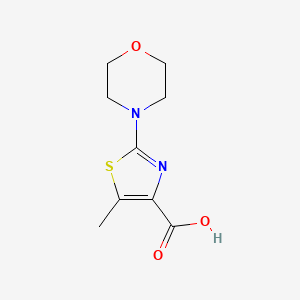

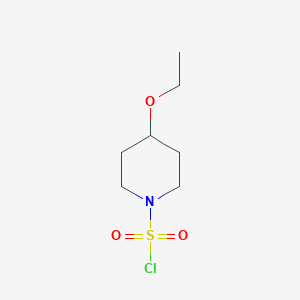

![1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B15260439.png)
amine](/img/structure/B15260440.png)
![[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B15260445.png)
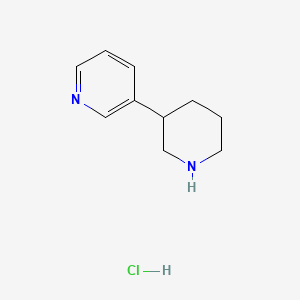
![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15260457.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B15260474.png)
